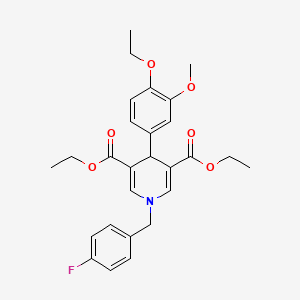![molecular formula C29H29N3O8 B11219448 [3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate CAS No. 6783-12-6](/img/structure/B11219448.png)
[3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyridines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrano[2,3-c]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[2,3-c]pyridine core.
Introduction of the Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using dimethoxyphenyl halides and appropriate nucleophiles.
Carbamoylation and Imination: The carbamoyl and imino groups are introduced through reactions with isocyanates and amines, respectively.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imino and carbamoyl groups, converting them to amines and alcohols, respectively.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrano[2,3-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation Products: Hydroxylated derivatives and quinones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique properties may also make it useful in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of [3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through the following pathways:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects.
Receptor Modulation: The compound may interact with receptors on cell surfaces, modulating their signaling pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- [3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl benzoate
- [3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl propionate
Uniqueness
The uniqueness of [3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences can be attributed to variations in the electronic and steric properties of the substituents.
Properties
CAS No. |
6783-12-6 |
|---|---|
Molecular Formula |
C29H29N3O8 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate |
InChI |
InChI=1S/C29H29N3O8/c1-16-27-21(18(14-30-16)15-39-17(2)33)13-22(28(34)31-23-9-7-19(35-3)11-25(23)37-5)29(40-27)32-24-10-8-20(36-4)12-26(24)38-6/h7-14H,15H2,1-6H3,(H,31,34) |
InChI Key |
XQJIPYPEQCFHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=C(C=C(C=C3)OC)OC)C(=C2)C(=O)NC4=C(C=C(C=C4)OC)OC)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219366.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11219368.png)
![2-(3-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11219383.png)
![N-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11219389.png)
![5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11219408.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B11219409.png)

![4-(4-benzylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11219416.png)
![N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219418.png)
![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11219432.png)
![7-(4-chlorophenyl)-N-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11219437.png)
![1-(2,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219443.png)


